molecular formula C88H90N2O8 B2589815 1,6,7,12-Tetrakis(4-tert-butylphenoxy)-N,N'-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide CAS No. 112078-08-7

1,6,7,12-Tetrakis(4-tert-butylphenoxy)-N,N'-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide

Número de catálogo: B2589815
Número CAS: 112078-08-7
Peso molecular: 1303.694
Clave InChI: FWBMUFREAVBYDX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,6,7,12-Tetrakis(4-tert-butylphenoxy)-N,N'-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide (CAS: 112078-08-7, molecular formula: C₈₈H₉₀N₂O₈, molecular weight: 1303.66 g/mol) is a perylene bisimide (PBI) derivative extensively studied for its optoelectronic properties . The molecule features a perylene tetracarboxylic diimide core substituted with four 4-tert-butylphenoxy groups at the 1,6,7,12 positions and two 2,6-diisopropylphenyl groups at the N,N′ positions. This substitution pattern enhances solubility in organic solvents while maintaining strong π-π stacking interactions critical for charge transport in organic semiconductors .

Synthesis: The compound is synthesized via nucleophilic aromatic substitution of perylene tetrachloride precursors with 4-tert-butylphenol under basic conditions (e.g., K₂CO₃, 18-crown-6 in anhydrous toluene) . The bulky 2,6-diisopropylphenyl groups at the imide positions are introduced to prevent aggregation-induced quenching of fluorescence .

Applications: It exhibits high electron mobility (~10⁻⁵ cm²/V·s) in thin-film transistors and electroluminescent devices, making it suitable for organic light-emitting diodes (OLEDs) and photovoltaic cells . Its extended conjugation and substituent design also enable applications in fluorescence resonance energy transfer (FRET) systems .

Propiedades

IUPAC Name

11,14,22,26-tetrakis(4-tert-butylphenoxy)-7,18-bis[2,6-di(propan-2-yl)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H90N2O8/c1-47(2)59-23-21-24-60(48(3)4)79(59)89-81(91)63-43-67(95-55-35-27-51(28-36-55)85(9,10)11)73-75-69(97-57-39-31-53(32-40-57)87(15,16)17)45-65-72-66(84(94)90(83(65)93)80-61(49(5)6)25-22-26-62(80)50(7)8)46-70(98-58-41-33-54(34-42-58)88(18,19)20)76(78(72)75)74-68(44-64(82(89)92)71(63)77(73)74)96-56-37-29-52(30-38-56)86(12,13)14/h21-50H,1-20H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBMUFREAVBYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=CC(=C4C5=C(C=C6C7=C5C(=C(C=C7C(=O)N(C6=O)C8=C(C=CC=C8C(C)C)C(C)C)OC9=CC=C(C=C9)C(C)(C)C)C1=C(C=C(C3=C41)C2=O)OC1=CC=C(C=C1)C(C)(C)C)OC1=CC=C(C=C1)C(C)(C)C)OC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H90N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1303.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1,6,7,12-Tetrakis(4-tert-butylphenoxy)-N,N'-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (commonly referred to as PDI) is a synthetic organic compound belonging to the class of perylene diimides. These compounds are known for their exceptional electronic properties and have garnered attention for potential applications in organic electronics and biological systems. This article focuses on the biological activities of this specific PDI derivative, exploring its interactions with biological molecules and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a perylene core with multiple substituents that enhance its solubility and biological compatibility. The bulky tert-butyl groups and diisopropylphenyl moieties contribute to its stability and solubility in various solvents.

Anticancer Properties

PDI derivatives have been extensively studied for their anticancer properties. Research indicates that they can act as G-quadruplex ligands that inhibit telomerase activity—a key enzyme in cancer cell proliferation. For instance, studies have shown that certain PDIs suppress telomerase activity in prostate and lung cancer cells by promoting the formation of G-quadruplex structures in telomeric DNA .

Table 1: Summary of Anticancer Activity of PDI Derivatives

CompoundCancer TypeMechanism of ActionReference
PIPERLung CancerTelomerase inhibition
aPDI-PHisProstate CancerG-quadruplex binding and telomere shortening
1,6,7,12-Tetrakis...Various TumorsStabilization of G-quadruplex structures

Antioxidant Activity

Perylene diimides exhibit significant antioxidant properties. They mimic superoxide dismutase (SOD), an important enzyme that protects cells from oxidative damage. Studies have demonstrated that PEGylated PDIs possess SOD-like activity, effectively reducing oxidative stress in cellular environments .

Table 2: Antioxidant Activity of PDI Derivatives

CompoundActivity TypeMechanism of ActionReference
PEGn-PDISuperoxide Dismutase MimeticReduces oxidative stress by mimicking SOD activity
PDI-4Fluorescent SensorDetects heavy metals through fluorescence quenching

Cellular Interactions

The cellular uptake of PDIs is influenced by their solubility and structural modifications. For example, the solubility profile of PDIs varies with pH, affecting their absorption in different cell lines . Flow cytometry studies have shown that modifications to the side chains can enhance cellular uptake and improve biological efficacy .

Case Studies

  • G-Quadruplex Stabilization : A study evaluated a series of PDI derivatives for their ability to stabilize G-quadruplex structures in vitro. The results indicated that specific modifications significantly enhanced binding affinity and selectivity towards G-quadruplexes over duplex DNA .
  • Anticancer Efficacy : In vivo studies using mouse models demonstrated that certain PDI derivatives significantly reduced tumor growth compared to controls. The mechanism was linked to telomere shortening due to telomerase inhibition .
  • Antioxidant Studies : Research on PEGn-PDIs showed promising results in reducing reactive oxygen species (ROS) levels in human cell lines, suggesting potential therapeutic applications in oxidative stress-related diseases .

Aplicaciones Científicas De Investigación

Potassium-Ion Batteries

Recent studies have highlighted the potential of perylenetetracarboxylic diimides (PTCDIs) as anodes in potassium-ion batteries (PIBs). The compound shows a high average specific capacity of 310 mA h g1^{-1} at a current density of 0.5 A g1^{-1} and maintains excellent rate performance across a range of current densities (0.5 to 5.0 A g1^{-1}). This performance is attributed to rapid potassium ion diffusion and low charge-transfer resistance . The mechanism involves a six-electron storage process during the charge and discharge cycles, which has been validated through various spectroscopic techniques .

Sodium-Ion Batteries

Similar to its application in PIBs, PTCDIs have also been explored as diffusion-less electrodes in sodium-ion batteries. The material's structural integrity allows for efficient sodium ion transport, making it a promising candidate for next-generation energy storage solutions .

Organic Photovoltaics

The unique electronic properties of 1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N'-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide make it suitable for use in organic photovoltaic cells. Its ability to form stable charge-transfer complexes with various donor materials enhances light absorption and charge separation efficiency . Research indicates that the incorporation of PTCDI into photovoltaic devices can significantly improve their power conversion efficiencies.

Organic Field-Effect Transistors (OFETs)

The compound has also been utilized in the fabrication of organic field-effect transistors. Its high charge carrier mobility and stability under operational conditions make it an ideal candidate for active layers in OFETs. Studies have shown that devices incorporating PTCDI exhibit improved electrical performance compared to traditional materials .

Light Emitting Diodes (LEDs)

The photoluminescent properties of PTCDIs enable their application in organic light-emitting diodes (OLEDs). The compound's ability to emit light efficiently when excited makes it suitable for use as an emitter layer in OLEDs . Research has demonstrated that PTCDI-based LEDs can achieve high brightness and color purity.

Sensors

Due to its sensitivity to environmental changes such as pH and temperature, PTCDI derivatives are being investigated for use in sensor applications. The ability to modify the compound's structure allows for tuning its response characteristics to specific analytes .

Comparación Con Compuestos Similares

Table 1: Key Structural and Property Comparisons

Compound Name Substituents Molecular Weight (g/mol) Solubility Electron Mobility (cm²/V·s) Key Applications
Target Compound 1,6,7,12-Tetrakis(4-tert-butylphenoxy); N,N′-bis(2,6-diisopropylphenyl) 1303.66 High (toluene, CHCl₃) ~10⁻⁵ OLEDs, photovoltaics
N,N′-Bis(2,6-diisopropylphenyl)-1,6,7,12-tetraphenoxy-PBI (CAS: 123174-58-3) 1,6,7,12-Tetraphenoxy 1082.06 Moderate ~10⁻⁶ Light-emitting diodes
Oligothienyl-functionalized PBI (7a–c) 1,6,7,12-Tetra(4-oligothienylphenoxy) ~1500–1600 Low (requires functionalization) p-type conductivity up to 10⁻³ S/cm Electroactive networks, conductive films
N,N′-Bis(ethylenediamine)-PBI Ethylenediamine at imide positions ~600–700 High (polar solvents) Not reported Fluorescent probes, sensors

Key Findings

Solubility and Processability

The target compound’s 4-tert-butylphenoxy substituents significantly enhance solubility in nonpolar solvents compared to unsubstituted PBIs (e.g., tetraphenoxy-PBI in Table 1) . In contrast, oligothienyl-functionalized PBIs (e.g., 7a–c) exhibit poor solubility unless modified with alkyl chains .

Electronic Properties

  • Electron Mobility: The target compound’s electron mobility (~10⁻⁵ cm²/V·s) surpasses that of tetraphenoxy-PBI (~10⁻⁶ cm²/V·s) due to reduced steric hindrance from tert-butyl groups, enabling tighter π-π stacking .
  • Conductivity : Oligothienyl-PBIs (e.g., 7b) exhibit p-type conductivity (~10⁻³ S/cm) after electrochemical oxidation, a feature absent in the target compound, which is primarily n-type .

Optical Properties

  • Absorption/Emission : The target compound shows absorption maxima at ~530 nm and fluorescence at ~580 nm, typical for PBIs. Ethylenediamine-substituted PBIs (e.g., compound 2 in ) exhibit redshifted emissions due to intramolecular charge transfer.

Q & A

Q. What are the optimized synthesis and purification protocols for this compound?

The compound is synthesized via nucleophilic substitution reactions, where phenoxy groups are introduced to the perylene core. A representative method involves reacting perylene tetracarboxylic dianhydride with tert-butylphenol derivatives under inert conditions, followed by imidization with 2,6-diisopropylphenylamine. Key steps include:

  • Reagent stoichiometry : Maintain a 4:1 molar ratio of 4-tert-butylphenol to perylene dianhydride to ensure complete substitution .
  • Temperature control : Conduct reactions at 80–120°C to balance reaction rate and side-product minimization .
  • Purification : Use column chromatography (silica gel, dichloromethane/hexane) and recrystallization from toluene to achieve >98% purity .

Q. Which characterization techniques are critical for confirming its structure?

Structural validation requires a combination of:

  • 1H/13C NMR : Analyze aromatic proton environments (δ 7.0–8.5 ppm) and tert-butyl group signals (δ 1.3 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (C₈₈H₉₀N₂O₈, MW 1303.66) with ESI-TOF or MALDI-TOF .
  • FTIR : Detect imide carbonyl stretches (~1700 cm⁻¹) and aryl ether C-O bonds (~1250 cm⁻¹) .
  • XRD : Resolve π-π stacking distances (~3.4 Å) in single crystals .

Q. What are the key physicochemical properties relevant to its application?

  • Molecular weight : 1303.66 g/mol (C₈₈H₉₀N₂O₈) .
  • Density : ~1.46 g/cm³ (similar to perylene derivatives) .
  • Solubility : Soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and aromatic hydrocarbons (e.g., toluene) but insoluble in polar solvents like water or ethanol .
  • Thermal stability : Decomposition temperature >300°C under nitrogen .

Advanced Research Questions

Q. How do substituents influence its optoelectronic properties in organic electronics?

The tert-butylphenoxy and diisopropylphenyl groups enhance solubility and reduce aggregation, critical for thin-film applications.

  • Optical properties : Absorption maxima at 520–550 nm (π-π* transitions) with fluorescence quantum yields ~0.7 in solution .
  • Electron mobility : Up to 0.1 cm²/V·s in organic thin-film transistors (OTFTs), attributed to ordered π-stacking .
  • Table 1 : Substituent Effects on Properties
SubstituentSolubility (CHCl₃)λₐᵦₛ (nm)Mobility (cm²/V·s)
4-tert-butylphenoxyHigh5300.1
Unsubstituted phenoxyLow5100.02

Q. How can researchers resolve contradictions in reported solubility or stability data?

Discrepancies often arise from:

  • Synthetic impurities : Trace alkyl halides or unreacted phenol derivatives alter solubility. Use HPLC to verify purity .
  • Crystallinity : Amorphous vs. crystalline forms exhibit different dissolution rates. Anneal films at 150°C to test phase-dependent behavior .
  • Storage conditions : Degradation under humidity or light can reduce stability. Store in dark, dry environments (<30% RH) with inert gas .

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and NIOSH-approved N95 masks to avoid inhalation of particulates .
  • Ventilation : Use fume hoods for weighing or handling powders to prevent aerosol formation .
  • Spill management : Collect with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Methodological Considerations

Q. How to design experiments assessing its stability under varying storage conditions?

  • Accelerated aging : Expose samples to 40°C/75% RH for 4 weeks and monitor via:
  • TGA/DSC : Detect decomposition onset temperatures.
  • UV-Vis : Track absorbance shifts indicating degradation .
    • Long-term stability : Store aliquots at –20°C, 4°C, and 25°C; analyze monthly for 12 months .

Q. What computational methods predict its performance in device architectures?

  • DFT calculations : Optimize HOMO/LUMO levels (e.g., Gaussian09 with B3LYP/6-31G*) to estimate charge transport gaps .
  • Molecular dynamics (MD) : Simulate thin-film morphology using Materials Studio to correlate packing with mobility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.